N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)quinoline-4-carbohydrazide
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and a hydrazide functional group
Properties
Molecular Formula |
C21H14BrN3O2S |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-thiophen-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H14BrN3O2S/c22-14-7-8-19(26)13(10-14)12-23-25-21(27)16-11-18(20-6-3-9-28-20)24-17-5-2-1-4-15(16)17/h1-12,26H,(H,25,27)/b23-12+ |
InChI Key |
OUKCZQCRZRXJOQ-FSJBWODESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)quinoline-4-carbohydrazide typically involves the condensation reaction between thiophene-2-carbohydrazide and 5-bromo-2-hydroxybenzaldehyde. The reaction is carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid under reflux conditions for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the hydrazide moiety can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)quinoline-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, disrupting their normal function.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells. Additionally, it can interfere with bacterial cell wall synthesis, exhibiting antimicrobial activity.
Comparison with Similar Compounds
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)quinoline-4-carbohydrazide: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
N’-[(E)-(5-methyl-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)quinoline-4-carbohydrazide: Contains a methyl group instead of bromine, potentially affecting its chemical properties and applications.
The uniqueness of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)quinoline-4-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
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